N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Description

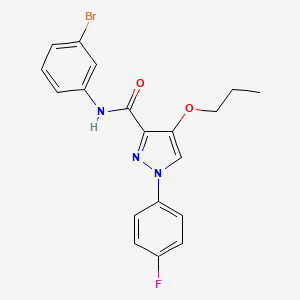

N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a bromophenyl group at the N-position, a fluorophenyl substituent at the 1-position of the pyrazole ring, and a propoxy chain at the 4-position.

Properties

IUPAC Name |

N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrFN3O2/c1-2-10-26-17-12-24(16-8-6-14(21)7-9-16)23-18(17)19(25)22-15-5-3-4-13(20)11-15/h3-9,11-12H,2,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZHGRPHNSNXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by data tables and significant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study investigating a series of pyrazoles indicated that compounds similar to this compound showed promising results in inhibiting inflammatory markers such as TNF-α and IL-6. Specifically, compounds were evaluated for their ability to inhibit calcium influx in response to platelet-activating factor (PAF) treatment, with some derivatives achieving over 70% inhibition at certain concentrations .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Compound A | 76 | 86 | 1 |

| This compound | TBD | TBD | TBD |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable investigation utilized the NCI-60 cancer cell line panel, revealing moderate to good activity against several cancer types, including breast and prostate cancers .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 (Breast) | TBD | Moderate |

| PC-3 (Prostate) | TBD | Good |

| A549 (Lung) | TBD | Moderate |

3. Antimicrobial Activity

The compound's antimicrobial properties have also been assessed, showing effectiveness against various bacterial strains. Pyrazoles have been noted for their ability to inhibit growth in E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Table 3: Antimicrobial Efficacy of Pyrazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | TBD |

| Staphylococcus aureus | TBD |

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes involved in inflammatory pathways and cancer cell proliferation. The compound may act as an inhibitor by binding to active sites or modulating receptor functions.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazoles:

- Anti-inflammatory Study : A recent study showed that specific pyrazole derivatives inhibited the release of inflammatory cytokines in a carrageenan-induced rat paw edema model, demonstrating their potential as anti-inflammatory agents .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that certain pyrazole derivatives significantly reduced cell viability, suggesting a promising avenue for cancer therapy .

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide ( )

- Key Differences :

- The N-aryl group here is 3-chloro-4-methylphenyl instead of 3-bromophenyl.

- The chlorine atom (smaller, less polarizable) and methyl group (electron-donating) contrast with bromine’s larger atomic radius and stronger electron-withdrawing nature.

- Implications :

- Bromine’s higher lipophilicity may enhance membrane permeability compared to chlorine.

- Methyl substitution could sterically hinder binding interactions in certain targets.

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ( )

- Key Differences :

- The pyrazole 4-position has a methyl group instead of a propoxy chain.

- Additional chlorophenyl and pyridylmethyl substituents are present.

- Dichlorophenyl and pyridylmethyl groups in ’s compound suggest a broader aromatic interaction profile.

Fluorophenyl-Containing Analogs in Other Scaffolds

para-Fluorofentanyl Derivatives ( )

- Structural Contrast :

- These are piperidine-based opioids (e.g., para-fluorofentanyl) with fluorophenyl groups but lack the pyrazole-carboxamide backbone.

- Functional Relevance: The fluorophenyl moiety is common in both classes, highlighting its role in enhancing binding affinity (e.g., µ-opioid receptor interactions). However, the pyrazole core in the target compound likely directs activity toward non-opioid targets.

Pyrazolo[3,4-d]pyrimidin Derivatives ( )

- Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.

- Key Differences :

- Expanded heterocyclic system (pyrazolo-pyrimidine vs. pyrazole).

- Chromen-4-one and sulfonamide groups introduce distinct electronic and steric properties.

- Implications :

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Halogen Effects : Bromine in the target compound may improve target binding via halogen bonding compared to chlorine or methyl groups .

- Propoxy vs. Methyl : The 4-propoxy chain likely enhances metabolic stability over smaller alkyl groups due to reduced oxidative susceptibility.

- Scaffold Diversity : Pyrazole-carboxamides prioritize synthetic simplicity, whereas pyrazolo-pyrimidines () or fentanyl analogs () target specialized pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.